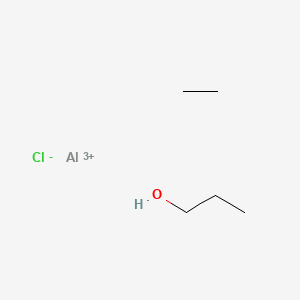
Ethyl propoxy aluminium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl propoxy aluminium chloride is an organoaluminium compound with the molecular formula C5H12AlClO. It is a clear liquid that is colorless to almost colorless and has a density of 0.96 g/cm³ . This compound is used in various industrial applications, particularly as an intermediate in the production of other chemicals.
準備方法
Ethyl propoxy aluminium chloride can be synthesized through the reaction of ethyl propoxy ethanol with thionyl chloride or phosphorus trichloride . The reaction conditions typically involve the use of an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{OH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CH}_2\text{OCH}_2\text{CH}_2\text{Cl} + \text{SO}_2 + \text{HCl} ]
In industrial production, the process is scaled up and optimized for higher yields and purity. The reaction is carried out in a controlled environment to ensure safety and efficiency.
化学反応の分析
Ethyl propoxy aluminium chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different aluminium-containing compounds.
Substitution: this compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminium hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl propoxy aluminium chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and alkylation processes.
Biology: This compound is studied for its potential use in biological systems, particularly in the development of new materials and drug delivery systems.
Industry: It is used in the production of other chemicals, including herbicides and other agrochemicals.
作用機序
The mechanism of action of ethyl propoxy aluminium chloride involves its interaction with various molecular targets. In catalytic processes, it acts as a Lewis acid, facilitating the formation of new chemical bonds. The aluminium center in the compound can coordinate with electron-rich species, thereby activating them for subsequent reactions .
類似化合物との比較
Ethyl propoxy aluminium chloride can be compared with other similar compounds such as ethylaluminium sesquichloride and ethyl propoxy ethyl chloride . These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific reactivity patterns and its use in specialized industrial applications.
Similar compounds include:
- Ethylaluminium sesquichloride
- Ethyl propoxy ethyl chloride
- Aluminium chloride
Each of these compounds has distinct properties and uses, making this compound a valuable compound in its own right.
生物活性
Ethyl propoxy aluminium chloride (EPAC) is a chemical compound with a variety of applications in both industrial and biological contexts. This article delves into its biological activity, exploring its potential effects, mechanisms of action, and relevant case studies.
This compound is classified as an organoaluminium compound with the chemical formula C5H14AlClO2. It is primarily used in organic synthesis and as a reagent in various chemical reactions. Its structure allows for interactions with biological systems, leading to its investigation for potential therapeutic uses.
Biological Activity Overview
Research has indicated that EPAC may exhibit several biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that EPAC could possess antimicrobial effects, making it a candidate for further exploration in pharmaceutical applications.
- Anti-inflammatory Effects : Some studies have indicated potential anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
The mechanism of action of EPAC is not fully elucidated; however, it is believed to involve interactions with specific enzymes and receptors within biological pathways. The presence of the ethoxy and propoxy groups may enhance its ability to modulate biochemical activities.
Case Studies and Research Findings
Summary of Biological Activities
| Mechanism | Description |
|---|---|
| Enzyme Interaction | Modulation of enzyme activity |
| Oxidative Stress | Induction of reactive oxygen species |
| Cellular Pathway Modulation | Interaction with signaling pathways |
Safety and Toxicity Considerations
The safety profile of EPAC remains under investigation. Related studies have shown that exposure to aluminium compounds can lead to various health concerns, including neurotoxicity and reproductive toxicity. It is crucial to evaluate these risks when considering the application of EPAC in consumer products or pharmaceuticals .
特性
CAS番号 |
13014-29-4 |
|---|---|
分子式 |
C5H14AlClO+2 |
分子量 |
152.60 g/mol |
IUPAC名 |
aluminum;ethane;propan-1-ol;chloride |
InChI |
InChI=1S/C3H8O.C2H6.Al.ClH/c1-2-3-4;1-2;;/h4H,2-3H2,1H3;1-2H3;;1H/q;;+3;/p-1 |
InChIキー |
AOGQMZTYRNPXND-UHFFFAOYSA-M |
正規SMILES |
CC.CCCO.[Al+3].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















